molecular formula C12H17NO2 B7458617 3-(Furan-2-yl)-1-piperidin-1-ylpropan-1-one

3-(Furan-2-yl)-1-piperidin-1-ylpropan-1-one

Cat. No. B7458617
M. Wt: 207.27 g/mol
InChI Key: TZUNPEYJILVWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)-1-piperidin-1-ylpropan-1-one is a chemical compound that has gained attention in the scientific community for its potential applications in research. It is commonly referred to as FPPP and is a derivative of the popular drug, methcathinone.

Mechanism of Action

FPPP acts as a dopamine and serotonin reuptake inhibitor, which means it blocks the reuptake of these neurotransmitters and increases their concentration in the brain. This leads to an increase in their activity and can result in feelings of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
FPPP has been found to increase the release of dopamine and serotonin in the brain, leading to increased activity in the reward centers of the brain. It has also been found to increase heart rate and blood pressure, as well as cause vasoconstriction.

Advantages and Limitations for Lab Experiments

One advantage of using FPPP in lab experiments is its potency and selectivity for dopamine and serotonin transporters. It can also be easily synthesized and purified. However, its potential for abuse and addiction makes it a controlled substance in many countries, limiting its availability for research purposes.

Future Directions

There are several potential future directions for research involving FPPP. One area of interest is in the study of the effects of stimulant drugs on the brain and behavior. FPPP could also be used in the development of new drugs for the treatment of mood disorders and addiction. Further research is needed to fully understand the mechanisms of action and potential applications of FPPP in scientific research.

Synthesis Methods

FPPP can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with piperidine and subsequent reduction of the resulting amide with lithium aluminum hydride. The final product is a white crystalline powder with a melting point of 148-149°C.

Scientific Research Applications

FPPP has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential applications in the study of dopamine and serotonin transporters, which are important in regulating mood, reward, and addiction. FPPP has also been used in the study of the effects of stimulant drugs on the central nervous system.

properties

IUPAC Name

3-(furan-2-yl)-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12(13-8-2-1-3-9-13)7-6-11-5-4-10-15-11/h4-5,10H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUNPEYJILVWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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